Thiencarbazone-methyl is primarily a selective herbicide used in agricultural research to control broadleaf weeds and certain grasses in various crops like corn, wheat, and turfgrass []. Its mode of action involves inhibiting acetolactate synthase (ALS), an enzyme crucial for plant growth and development []. Research studies have explored its efficacy against specific weeds, comparing its performance to other herbicides and evaluating its potential as a component of integrated weed management programs [, ].
The potential environmental impact of thiencarbazone-methyl is a subject of ongoing research. Studies have investigated its degradation pathways in soil and water, identifying its transformation products and assessing their persistence []. Additionally, research has explored the effects of thiencarbazone-methyl on soil microbial communities, with findings suggesting potential negative impacts on specific bacterial populations at recommended application rates.
Extensive toxicological studies have been conducted to assess the safety of thiencarbazone-methyl for humans and other organisms. These studies have evaluated its acute and chronic toxicity in various animal models, focusing on potential effects on the urothelial system (kidney, bladder, and urinary tract) []. Additionally, research has investigated its carcinogenicity and established safety thresholds for human exposure [].
Thiencarbazone-methyl is a synthetic herbicide primarily utilized for the selective control of grasses and broadleaf weeds, especially in corn cultivation. It belongs to the class of compounds known as triazoles and is characterized by its unique molecular structure, which is represented by the chemical formula and a molecular weight of approximately 390.4 g/mol. This compound appears as a white crystalline powder with a melting point of around 206 °C and exhibits low solubility in water, with varying solubility at different pH levels (72 mg/L at pH 3.8 and up to 436 mg/L at pH 7) .
As mentioned earlier, TCM acts by inhibiting the ALS enzyme in weeds. This enzyme is crucial for the biosynthesis of branched-chain amino acids, essential building blocks for proteins. By inhibiting ALS, TCM disrupts amino acid synthesis, leading to impaired protein production and ultimately, weed death [].
Thiencarbazone-methyl exhibits significant herbicidal activity due to its role as an inhibitor of acetolactate synthase, an enzyme critical for branched-chain amino acid biosynthesis in plants. This inhibition leads to the selective control of various weed species while having a low acute toxicity profile in mammals; it is not classified as an irritant or sensitizer . Studies have shown that it has minimal mutagenic potential and does not exhibit significant toxicity in chronic exposure scenarios .
The synthesis of thiencarbazone-methyl can be achieved through several methods, typically involving the reaction of appropriate thiophene derivatives with carbamate precursors under controlled conditions. Key steps include:
The exact conditions (solvents, temperature, catalysts) can vary based on the desired yield and purity .
Thiencarbazone-methyl is primarily used as a herbicide in agricultural practices, particularly for controlling grass and broadleaf weeds in corn fields. Its effectiveness increases when combined with other herbicides like glufosinate, providing residual control against various weed species . Additionally, it has been studied for potential applications in environmental remediation due to its biodegradability by specific microbial strains .
Interaction studies have revealed that thiencarbazone-methyl can be degraded by various fungal and bacterial strains, such as Aspergillus species. These microorganisms can significantly reduce the concentration of thiencarbazone-methyl in contaminated environments, highlighting its potential for bioremediation applications . Furthermore, studies on its interaction with soil properties indicate that adsorption characteristics can influence its environmental fate and efficacy as a herbicide .
Several compounds share structural similarities or functional roles with thiencarbazone-methyl. These include:
Compound Name | Chemical Formula | Primary Use | Unique Features |
---|---|---|---|
Thiencarbazone-methyl | Herbicide | Selective control of grasses and broadleaf weeds | |
Propiconazole | Fungicide | Broad-spectrum fungicidal activity | |
Chlorimuron-ethyl | Herbicide | Effective against broadleaf weeds | |
Carbofuran | Insecticide | Highly toxic to aquatic organisms |
Thiencarbazone-methyl stands out due to its specific action on acetolactate synthase and its relatively low toxicity profile compared to some other herbicides .
Thiencarbazone-methyl functions as a potent inhibitor of acetolactate synthase, also known as acetohydroxyacid synthase, which is designated by the enzyme commission number 2.2.1.6 [1] [3]. This enzyme represents the primary molecular target through which thiencarbazone-methyl exerts its herbicidal activity [7]. The compound belongs to the sulfonylamino-carbonyl-triazolinone chemical class, characterized by its molecular formula C₁₂H₁₄N₄O₇S₂ and molecular weight of 390.4 grams per mole [3] [28].
The inhibition mechanism involves competitive binding at the enzyme's active site, where thiencarbazone-methyl competes directly with the natural substrate access channel [14] [30]. Crystal structure analysis reveals that the compound binds deep into a pocket on the enzyme surface, stabilized by interactions with eight distinct segments of the polypeptide chain [14]. The binding affinity demonstrates exceptional potency, with dissociation constants ranging from 1.9 to 2.2 nanomolar for both plant and fungal acetolactate synthase variants [14].
The molecular mechanism involves multiple sophisticated processes that contribute to the herbicide's effectiveness [14]. Upon binding, thiencarbazone-methyl induces significant conformational changes in the enzyme structure, particularly affecting the mobile loop and carboxy-terminal arm regions [14]. These structural modifications result in the displacement of oxygen molecules from their normal binding sites within the active site, creating conditions that promote oxidative inactivation of the enzyme [14].
The inhibition process demonstrates time-dependent accumulative characteristics, where the herbicide binding promotes enzyme inactivation and subsequent release, allowing the compound to inactivate additional enzyme molecules [14]. This mechanism leads to progressive accumulation of inactivated enzyme over time until equilibrium is established between inactivation and recovery rates [14]. The reversible nature of this inhibition relates to the enzyme's ability to recover activity after inactivation, rather than to the binding reversibility of the inhibitor itself [14].
Acetolactate synthase catalyzes the initial and rate-limiting step in the biosynthesis of three essential branched-chain amino acids: valine, leucine, and isoleucine [1] [9] [34]. The enzyme facilitates two distinct condensation reactions involving pyruvate as a common substrate [13]. In the first reaction, two pyruvate molecules condense to form acetolactate, which serves as the precursor for both valine and leucine biosynthesis [13] [34]. In the second reaction, pyruvate condenses with 2-ketobutyrate, derived from threonine deamination, to produce acetohydroxybutyrate, the precursor for isoleucine synthesis [13] [34].
The branched-chain amino acid biosynthesis pathway represents a highly integrated metabolic network where acetolactate synthase serves as the critical convergence point [12] [16]. This pathway is essential for protein synthesis and normal plant growth, while also providing precursors for numerous secondary metabolites including cyanogenic glycosides, glucosinolates, and acyl-sugars [34]. The disruption of this pathway by thiencarbazone-methyl effectively blocks the synthesis of all three branched-chain amino acids simultaneously [1] [9].
Under normal physiological conditions, the pathway is subject to sophisticated feedback regulation mechanisms [9] [16]. Valine exerts feedback inhibition on acetolactate synthase activity, while isoleucine inhibits threonine deaminase [9] [16]. Leucine provides feedback inhibition to α-isopropylmalate synthase, the enzyme responsible for leucine-specific synthesis steps [16]. However, thiencarbazone-methyl disrupts this regulatory network by preventing the initial enzymatic step, thereby eliminating the production of regulatory metabolites [1] [9].
The metabolic disruption extends beyond simple substrate depletion [11] [17]. The branched-chain amino acids represent three of the ten essential amino acids required for human and plant nutrition [11]. Their depletion rapidly affects protein synthesis efficiency, as these amino acids are incorporated into virtually all cellular proteins [11]. The pathway disruption also affects the production of aminoacyl-transfer ribonucleic acid complexes, which are essential for accurate protein translation [9].
Research demonstrates that thiencarbazone-methyl exhibits differential metabolism patterns across plant species [17] [18]. In susceptible weed species, the compound remains largely unmetabolized, with studies showing that vining weeds metabolize less than 5% of applied thiencarbazone-methyl within 48 hours [17] [18]. In contrast, tolerant crop species such as corn demonstrate rapid metabolism, converting nearly all applied compound to non-toxic metabolites within the same timeframe [17] [18].
The inhibition of acetolactate synthase by thiencarbazone-methyl triggers a cascade of metabolic disruptions that ultimately result in plant death [1] [23]. The primary consequence involves the rapid depletion of cellular pools of valine, leucine, and isoleucine [1] [9]. This depletion occurs because existing amino acid reserves are consumed through normal protein turnover processes while new synthesis is completely blocked [1] [9].
Protein synthesis impairment represents the most immediate metabolic consequence [1] [23]. As branched-chain amino acid pools become depleted, ribosomal protein synthesis machinery cannot maintain normal translation rates [1] [9]. This leads to reduced production of essential enzymes and structural proteins required for cellular maintenance and growth [1] [9]. The effect is particularly pronounced in actively growing tissues, where protein synthesis demands are highest [23].
Cell division processes become severely compromised as the metabolic disruption progresses [23]. The synthesis of proteins required for deoxyribonucleic acid replication, chromosome segregation, and cytokinesis becomes impaired due to amino acid limitations [23]. This results in cell cycle arrest at critical checkpoints, preventing normal tissue development and growth [23]. Meristematic tissues, which depend on rapid cell division for plant growth, are particularly vulnerable to these effects [23].
Visual symptoms of metabolic disruption become apparent within 2 to 7 days following thiencarbazone-methyl application [23]. Initial symptoms include chlorotic, crinkled, stunted, and distorted leaves, reflecting the impaired synthesis of chlorophyll-binding proteins and photosynthetic enzymes [23]. As the metabolic disruption intensifies, necrotic tissue areas develop, indicating localized cell death [23]. Complete plant mortality typically occurs within 1 to 3 weeks, depending on species sensitivity and environmental conditions [23].
The metabolic consequences demonstrate species-specific patterns that correlate with differential herbicide metabolism and translocation [17] [18]. Research on vining weed species reveals that absorption rates vary significantly among species, with ivyleaf morningglory showing 60% absorption, field bindweed 50%, wild buckwheat 35%, tall morningglory 17%, and hedge bindweed 9% within 48 hours of application [17] [18]. The translocation patterns also exhibit species-specific characteristics, with more efficient systemic movement observed in tall morningglory and wild buckwheat compared to other species [17] [18].
Metabolic Process | Effect of Thiencarbazone-methyl | Molecular Target | Consequence |
---|---|---|---|
Acetolactate Synthase Inhibition | Competitive inhibition at binding site | Acetolactate synthase enzyme | Loss of catalytic activity |
Valine Synthesis Disruption | Complete blockade via acetolactate pathway | First step of valine biosynthesis | Depletion of valine pools |
Leucine Synthesis Disruption | Complete blockade via acetolactate pathway | First step of leucine biosynthesis | Depletion of leucine pools |
Isoleucine Synthesis Disruption | Complete blockade via acetohydroxybutyrate pathway | First step of isoleucine biosynthesis | Depletion of isoleucine pools |
Protein Synthesis Impairment | Severely reduced due to amino acid depletion | Ribosomal protein synthesis machinery | Reduced enzyme and structural proteins |
Cell Division Arrest | Arrested due to lack of essential amino acids | Cell cycle checkpoint proteins | Unable to progress through cell cycle |
Plant Growth Cessation | Cessation within 2-7 days post-application | Meristematic tissue function | Stunting and chlorosis symptoms |
Plant Death | Occurs within 1-3 weeks depending on species | Overall plant metabolism | Complete plant mortality |
The molecular binding interactions of thiencarbazone-methyl with acetolactate synthase involve sophisticated structural recognition mechanisms that have been elucidated through high-resolution crystallographic studies [14] [30]. The herbicide binds within a deep pocket located at the interface between enzyme subunits, where it forms extensive interactions with conserved amino acid residues [14] [30]. Crystal structure analysis of the Arabidopsis thaliana acetolactate synthase complex with thiencarbazone-methyl reveals the precise molecular architecture underlying inhibitor recognition [30].
The binding site architecture demonstrates remarkable conservation across plant species, with virtually all residues that contact thiencarbazone-methyl being identical between plant and fungal acetolactate synthase variants [14]. The herbicide makes contact with thirteen common residues that are conserved across species, ensuring consistent inhibitory activity across diverse plant taxa [14]. Additional species-specific contacts involve residues that provide enhanced binding affinity in certain plant types [14].
The triazolone ring of thiencarbazone-methyl inserts deepest into the herbicide binding site, where it forms critical interactions with active site residues [14] [30]. This positioning allows the compound to effectively block substrate access to the catalytic center [14]. The thiophene carboxylate ester portion of the molecule adopts a specific orientation that maximizes contact with hydrophobic residues lining the binding pocket [14] [30].
Cofactor interactions play essential roles in the binding mechanism and subsequent inhibitory effects [14]. The enzyme requires several cofactors for normal catalytic function, including thiamine diphosphate, flavin adenine dinucleotide, and magnesium ions [14] [34]. Thiencarbazone-methyl binding induces conformational changes that disrupt normal cofactor positioning and function [14]. The thiamine diphosphate cofactor undergoes chemical modification to form thiamine aminoethenethiol diphosphate, a degraded form incapable of supporting catalysis [14].
The flavin adenine dinucleotide cofactor experiences oxidation from its normally reduced state to an oxidized form during the inhibition process [14]. This oxidation contributes to the accumulative nature of the inhibition, as the enzyme requires reduced flavin adenine dinucleotide for optimal activity [14]. The rate of flavin adenine dinucleotide re-reduction becomes significantly impaired in the presence of the modified cofactors, contributing to the prolonged inhibitory effects [14].
Oxygen molecule displacement represents another critical aspect of the molecular binding interactions [14]. Under normal conditions, two oxygen molecules occupy specific binding sites within the enzyme active site [14]. Thiencarbazone-methyl binding causes conformational changes that displace these oxygen molecules, releasing them into the catalytic center where they can participate in oxidative side reactions [14]. This process contributes to the formation of reactive oxygen species that promote enzyme inactivation [14].
Cofactor/Component | Normal Function | Effect of Thiencarbazone-methyl |
---|---|---|
Thiamine diphosphate | Forms covalent intermediates during catalysis | Modified to degraded form (thiamine aminoethenethiol diphosphate) |
Flavin adenine dinucleotide | Required for maximum enzyme activity | Oxidized from reduced to oxidized state |
Magnesium ion | Essential for thiamine diphosphate binding and catalysis | Binding disrupted by conformational changes |
Pyruvate substrate | Substrate for valine/leucine synthesis | Substrate access blocked by inhibitor |
2-ketobutyrate substrate | Substrate for isoleucine synthesis | Substrate access blocked by inhibitor |
Oxygen molecules | Bound in active site during normal function | Displaced and released into active site |
Maize production systems constitute the primary application domain for thiencarbazone-methyl, with extensive research demonstrating its effectiveness across field corn, sweet corn, and popcorn varieties. The herbicide provides exceptional flexibility in timing applications, functioning effectively as both pre-emergence and post-emergence treatments [1] [3].
Field studies conducted across multiple locations have consistently demonstrated thiencarbazone-methyl's superior performance in maize systems. Research trials indicate control efficacy ranging from 87 to 95 percent for major weed species including barnyardgrass, Palmer amaranth, and velvetleaf when applied at maximum seasonal rates of 45 grams active ingredient per hectare [4] [5]. The herbicide's unique chemistry allows for sequential applications, with maximum seasonal limits carefully established to prevent crop injury while maintaining optimal weed control [6].
The integration of thiencarbazone-methyl with crop safeners, particularly cyprosulfamide, has revolutionized maize herbicide programs. This safener technology enables the herbicide to be applied at efficacious rates without compromising crop safety, addressing historical limitations associated with similar chemistry classes [7] [8]. Research has demonstrated that safener-protected formulations provide consistent crop tolerance across diverse environmental conditions and soil types [9].
Application flexibility represents a key advantage in maize systems, with thiencarbazone-methyl demonstrating effectiveness from pre-plant through post-emergence timings. Pre-emergence applications provide residual weed control for 14 to 45 days, while post-emergence applications offer rapid knockdown of emerged weeds [1] [10]. This dual-mode action is particularly valuable in conservation tillage systems where weed pressure may be variable throughout the growing season [11].
Wheat cultivation systems benefit significantly from thiencarbazone-methyl's selective activity against grassy weeds, particularly in spring and winter wheat production. The herbicide's lower application rates in wheat, typically 4.4 grams active ingredient per hectare, reflect its exceptional activity against target weed species while maintaining crop selectivity [1] [10].
Research trials have demonstrated control efficacy ranging from 75 to 88 percent for key wheat weeds, including wild oat, foxtail species, and various broadleaf weeds [12] [13]. The herbicide's post-emergence activity is particularly valuable in wheat systems, allowing growers to assess weed populations and make informed treatment decisions [14]. This approach aligns with integrated weed management principles by enabling targeted applications based on actual weed pressure rather than prophylactic treatments.
The incorporation of thiencarbazone-methyl into wheat herbicide programs has proven especially valuable for managing herbicide-resistant weed populations. Its unique mode of action provides an alternative to Group 1 herbicides, offering resistance management benefits while maintaining effective weed control [15]. Field studies have confirmed its effectiveness against Group 1-resistant wild oat populations, addressing a significant challenge in wheat production systems.
Application timing in wheat systems typically occurs during early post-emergence growth stages, with preharvest intervals of 7 days for forage and hay, and 60 days for grain and straw [1]. This timing allows for optimal herbicide uptake and translocation while ensuring minimal residue concerns at harvest.
Turf and ornamental applications represent an important market segment for thiencarbazone-methyl, with specific formulations developed for warm-season grass species including bermudagrass, zoysiagrass, and St. Augustine grass. These applications typically utilize maximum seasonal rates of 27 grams active ingredient per hectare, providing effective control of both grassy and broadleaf weeds [1] [16].
Research in turf systems has demonstrated control efficacy ranging from 86 to 95 percent for over 150 weed species, including challenging targets such as dollarweed, doveweed, and bull paspalum [17] [18]. The herbicide's selectivity in warm-season grasses is attributed to inherent metabolic differences between target weeds and tolerant turf species, eliminating the need for safener technology in these applications [19].
The residual activity of thiencarbazone-methyl in turf systems extends from 30 to 60 days, providing extended weed control that reduces the need for frequent reapplications [1]. This extended residual activity is particularly valuable in commercial turf management where labor costs and application frequency are significant considerations [20].
Ornamental applications require careful attention to crop safety, with thiencarbazone-methyl formulations designed for directed spray applications around tolerant species. Research has identified specific ornamental species that demonstrate tolerance to thiencarbazone-methyl, including azalea, rose, and various evergreen species [21]. However, the herbicide must be applied as a directed spray to avoid contact with sensitive ornamental species.
Crop rotation strategies must account for thiencarbazone-methyl's persistence characteristics and potential impacts on rotational crops. The herbicide's moderate persistence in soil, with half-lives ranging from 29 to 109 days depending on environmental conditions, necessitates careful planning of subsequent crops [22] [23].
Research has established specific rotation intervals for various crop species, with short-season crops such as soybeans and wheat requiring only 3-month intervals, while longer-season crops like potatoes require 18-month intervals [24]. These intervals are based on extensive field bioassay studies that evaluate potential injury to rotational crops under diverse environmental conditions.
The integration of thiencarbazone-methyl into diversified cropping systems offers significant advantages for weed management. Research has demonstrated that diverse crop rotations combined with strategic herbicide use can reduce overall herbicide inputs while maintaining effective weed control [25]. This approach aligns with sustainable agriculture principles by reducing reliance on chemical inputs while maintaining productivity.
Environmental factors significantly influence thiencarbazone-methyl persistence and rotational crop safety. Soil characteristics including organic matter content, pH, and microbial activity affect herbicide degradation rates [26] [27]. High organic matter soils and low pH conditions tend to increase persistence, requiring longer rotation intervals to ensure crop safety [14].
Application timing optimization represents a critical component of successful thiencarbazone-methyl programs, with research demonstrating significant efficacy differences based on application timing relative to weed emergence and crop growth stage. The herbicide's dual-mode activity allows for flexibility in timing while maintaining consistent performance across diverse conditions [28] [29].
Pre-emergence applications provide optimal residual weed control, with research demonstrating that applications made immediately after crop planting and before weed emergence result in the highest control efficacy [4]. This timing maximizes the herbicide's soil residual activity while minimizing competition from emerged weeds during critical crop establishment periods.
Post-emergence applications require careful consideration of weed size and environmental conditions. Research has shown that applications made to small, actively growing weeds result in superior control compared to applications made to mature, stressed weeds [30]. Environmental factors such as temperature, humidity, and soil moisture significantly influence post-emergence efficacy, with optimal conditions occurring during periods of active weed growth.
The optimization of application timing must also consider crop safety factors. Research has demonstrated that applications made during periods of crop stress, such as drought or temperature extremes, may result in increased crop injury potential [31]. Sequential applications require minimum intervals of 14 days to allow for herbicide metabolism and recovery of treated crops [1].
Weather conditions following application significantly influence herbicide performance, with research indicating that precipitation within 48 hours of application can reduce efficacy through herbicide leaching or dilution [32]. Conversely, adequate soil moisture is essential for optimal herbicide uptake and translocation, particularly for pre-emergence applications where soil incorporation is critical for activation [33].
Crop System | Application Type | Maximum Rate (g ai/ha) | Control Efficacy (%) | Residual Activity (days) |
---|---|---|---|---|
Maize (Field Corn) | Pre/Post-emergence | 45.0 | 87-95 | 14-45 |
Maize (Sweet Corn) | Pre/Post-emergence | 45.0 | 87-95 | 14-45 |
Maize (Popcorn) | Pre/Post-emergence | 45.0 | 87-95 | 14-45 |
Wheat (Spring) | Post-emergence | 4.4 | 75-88 | 7-14 |
Wheat (Winter) | Post-emergence | 4.4 | 75-88 | 7-14 |
Turf (Bermuda) | Post-emergence | 27.0 | 86-95 | 30-60 |
Turf (Zoysia) | Post-emergence | 27.0 | 86-95 | 30-60 |
Turf (St. Augustine) | Post-emergence | 27.0 | 86-95 | 30-60 |
Ornamentals | Post-emergence | 27.0 | 86-95 | 30-60 |
Environmental Hazard